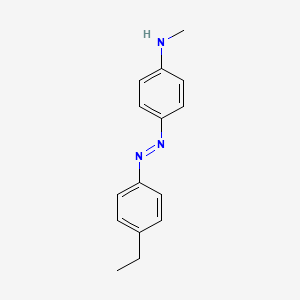
p-(4-Ethylphenylazo)-N-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-(4-Ethylphenylazo)-N-methylaniline: is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. This particular compound has a structure where an ethyl group is attached to the phenyl ring, and a methylaniline group is connected through the azo linkage.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-(4-Ethylphenylazo)-N-methylaniline typically involves the diazotization of p-ethylaniline followed by coupling with N-methylaniline. The reaction conditions generally include:
Diazotization: p-Ethylaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N-methylaniline in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods: Industrial production of azo compounds often involves similar steps but on a larger scale with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions:
Oxidation: Azo compounds can undergo oxidation reactions, often leading to the formation of nitro compounds.
Reduction: Reduction of azo compounds typically results in the formation of amines. Common reducing agents include sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Azo compounds can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium dithionite (Na2S2O4) in aqueous solution or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives or other substituted products depending on the reagent used.
科学研究应用
Chemistry:
Dyes and Pigments: p-(4-Ethylphenylazo)-N-methylaniline is used in the synthesis of azo dyes, which are widely used in textile and printing industries due to their bright colors and stability.
Analytical Chemistry: Azo compounds are used as indicators in various titrations and analytical procedures.
Biology and Medicine:
Biological Staining: Azo dyes are used in histology and microbiology for staining tissues and microorganisms.
Pharmaceuticals: Some azo compounds have been investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry:
Plastics and Polymers: Azo compounds are used as colorants in plastics and polymer industries.
Cosmetics: Used in the formulation of hair dyes and other cosmetic products.
作用机制
The mechanism of action of p-(4-Ethylphenylazo)-N-methylaniline primarily involves its interaction with molecular targets through the azo linkage. The compound can undergo various chemical transformations, influencing its reactivity and interaction with biological systems. The azo group can be reduced to form amines, which can further interact with cellular components, potentially leading to biological effects.
相似化合物的比较
- p-(4-Methylphenylazo)-N-methylaniline
- p-(4-Chlorophenylazo)-N-methylaniline
- p-(4-Nitrophenylazo)-N-methylaniline
Comparison:
- p-(4-Ethylphenylazo)-N-methylaniline has an ethyl group, which can influence its solubility and reactivity compared to other similar compounds with different substituents.
- The presence of different substituents (methyl, chloro, nitro) can significantly alter the electronic properties and reactivity of the azo compound, making each unique in its applications and behavior.
属性
CAS 编号 |
55398-27-1 |
|---|---|
分子式 |
C15H17N3 |
分子量 |
239.32 g/mol |
IUPAC 名称 |
4-[(4-ethylphenyl)diazenyl]-N-methylaniline |
InChI |
InChI=1S/C15H17N3/c1-3-12-4-6-14(7-5-12)17-18-15-10-8-13(16-2)9-11-15/h4-11,16H,3H2,1-2H3 |
InChI 键 |
GEFRFCYQDJSSHP-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















